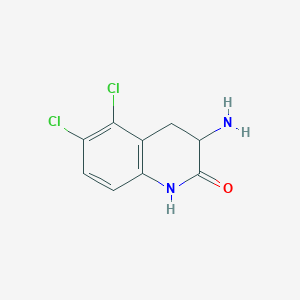
N'-(3-Benzoyl-4-chlorophenyl)-N,N-dimethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3-Benzoyl-4-chlorophenyl)-N,N-dimethylurea is an organic compound that features a benzoyl group, a chlorophenyl group, and a dimethylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Benzoyl-4-chlorophenyl)-N,N-dimethylurea typically involves the reaction of 3-benzoyl-4-chloroaniline with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reagents. The product is then purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of N’-(3-Benzoyl-4-chlorophenyl)-N,N-dimethylurea can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N’-(3-Benzoyl-4-chlorophenyl)-N,N-dimethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzoyl or chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N’-(3-Benzoyl-4-chlorophenyl)-N,N-dimethylurea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(3-Benzoyl-4-chlorophenyl)-N,N-dimethylurea involves its interaction with specific molecular targets and pathways. The benzoyl and chlorophenyl groups can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The dimethylurea moiety may also play a role in modulating the compound’s activity and stability.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Benzoyl-4-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide
- N-(3-Benzoyl-4-chlorophenyl)-3-nitrobenzamide
Uniqueness
N’-(3-Benzoyl-4-chlorophenyl)-N,N-dimethylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
61706-09-0 |
|---|---|
Molecular Formula |
C16H15ClN2O2 |
Molecular Weight |
302.75 g/mol |
IUPAC Name |
3-(3-benzoyl-4-chlorophenyl)-1,1-dimethylurea |
InChI |
InChI=1S/C16H15ClN2O2/c1-19(2)16(21)18-12-8-9-14(17)13(10-12)15(20)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,18,21) |
InChI Key |
GBRNJBBJIZVDKF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)NC1=CC(=C(C=C1)Cl)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Pentan-3-yl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14569938.png)




![[Bis(phosphonooxy)methoxy]acetic acid](/img/structure/B14569980.png)


![Ethyl 3-[(pyridin-3-yl)amino]but-2-enoate](/img/structure/B14569999.png)

![4-{[4-(Thiophen-2-YL)butyl]amino}benzoic acid](/img/structure/B14570003.png)
![1,1'-[(3-Methoxyphenyl)methylene]dipiperidine](/img/structure/B14570004.png)

